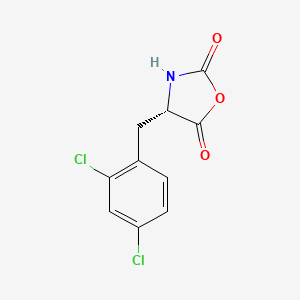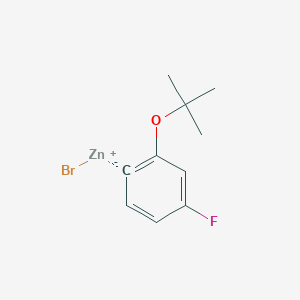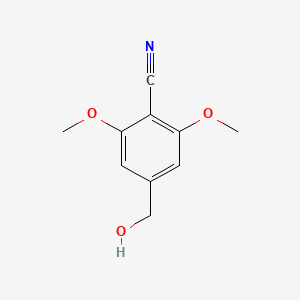![molecular formula C36H45N3 B14895351 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is a complex organic compound with the molecular formula C36H45N3 This compound is characterized by its intricate structure, which includes multiple aromatic rings and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-diethylphenylamine and 4-amino-3,5-diethylphenylamine.
Coupling Reaction: These starting materials undergo a coupling reaction to form the intermediate compound, 3,5-bis(4-amino-3,5-diethylphenyl)phenylamine.
Final Step: The intermediate compound is then reacted with 2,6-diethylaniline under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline involves its interaction with specific molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-amino-2-chloro-3,5-diethylphenyl)methane: Similar in structure but contains chlorine atoms.
4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole: Contains pyridyl and triazole groups, differing in functional groups and applications.
Uniqueness
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is unique due to its specific arrangement of aromatic rings and amino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C36H45N3 |
|---|---|
Poids moléculaire |
519.8 g/mol |
Nom IUPAC |
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline |
InChI |
InChI=1S/C36H45N3/c1-7-22-13-28(14-23(8-2)34(22)37)31-19-32(29-15-24(9-3)35(38)25(10-4)16-29)21-33(20-31)30-17-26(11-5)36(39)27(12-6)18-30/h13-21H,7-12,37-39H2,1-6H3 |
Clé InChI |
VMUVFYXCBBEUNB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1N)CC)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)CC)N)CC)C4=CC(=C(C(=C4)CC)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


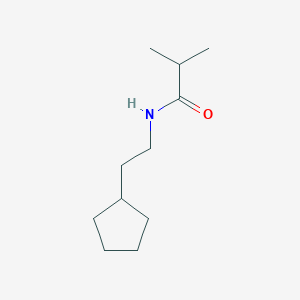
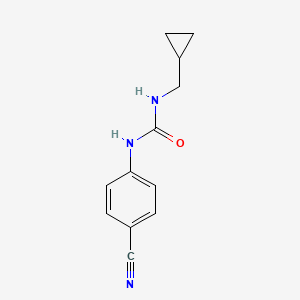

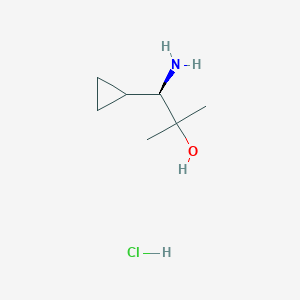

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)

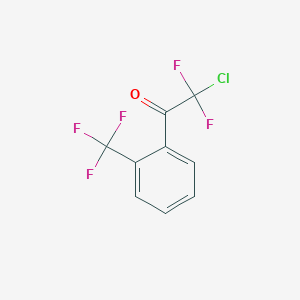
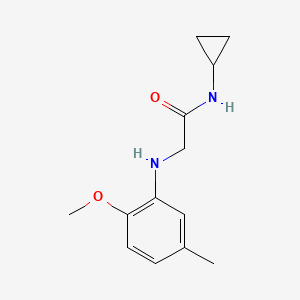
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)

